N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinone ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction between the pyrrolidinone intermediate and benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide and a suitable nucleophile in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)nicotinamide
Uniqueness
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Biological Activity
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound contains a methoxyphenyl group , a pyrrolidinone ring , and a benzamide moiety . Its molecular formula is C18H20N2O2, and it is characterized by the following structural features:
- Methoxy Group : Enhances solubility and may influence pharmacokinetics.
- Pyrrolidinone Ring : Imparts structural rigidity and potential interactions with biological targets.
- Benzamide Moiety : Commonly associated with various biological activities, including enzyme inhibition.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound may act as:
- Enzyme Inhibitor : It inhibits certain enzymes involved in metabolic pathways, which can lead to altered cellular signaling.
- Receptor Modulator : The compound may bind to specific receptors, influencing their activity and downstream signaling cascades.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- MCF Cell Line : Flow cytometry results indicated that the compound accelerates apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Enzyme Interaction Studies
The compound has been evaluated for its effects on several enzymes:
Study 1: Anticancer Efficacy
A study conducted on tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor growth suppression compared to control groups. The compound's mechanism was linked to its ability to induce apoptosis and inhibit cell proliferation .
Study 2: Enzyme Inhibition
In vitro studies revealed that this compound effectively inhibited the activity of COX enzymes, which play a critical role in inflammation and cancer progression. The compound's IC50 values were comparable to established inhibitors, suggesting its potential for therapeutic applications .
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-9-5-8-15(11-16)20-12-14(10-17(20)21)19-18(22)13-6-3-2-4-7-13/h2-9,11,14H,10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHNTLUFWSIESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.